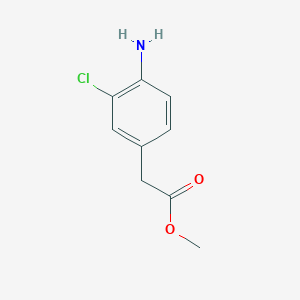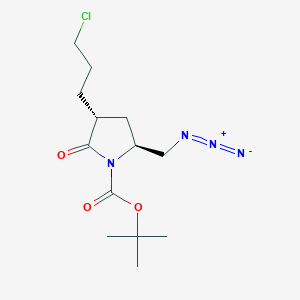![molecular formula C19H14F3NO B3071792 4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine CAS No. 10141-35-2](/img/structure/B3071792.png)
4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-([1,1’-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine” is a complex organic compound. It contains a biphenyl group, a trifluoromethyl group, and a phenylamine group .
Molecular Structure Analysis
The trifluoromethyl group in the compound likely contributes to its unique properties. Trifluoromethyl-containing compounds have three equivalent C–F bonds, which can be selectively activated for the synthesis of diverse fluorinated compounds .
Applications De Recherche Scientifique
Antibody-Based Methods for Analysis
Antibodies have been widely used in assays for clinical chemistry, endocrinology, environmental research, and food safety. These methodologies, particularly ELISA and related techniques, have been applied to a variety of compounds, including herbicides, surfactants, and veterinary drugs. This approach demonstrates the potential for developing specific antibodies for the detection and quantification of "4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine" in various matrices (Fránek & Hruška, 2018).
Neurochemistry and Neurotoxicity Studies
Research on compounds like MDMA, closely related to phenylamines, provides insights into the neurochemical and neurotoxic effects of psychoactive substances. These studies could inform the safety profile and neurochemical interactions of "this compound" in therapeutic or environmental contexts (McKenna & Peroutka, 1990).
Proteostasis Maintenance
The therapeutic effects of compounds like 4-phenylbutyric acid in alleviating endoplasmic reticulum stress and maintaining proteostasis could provide a model for studying "this compound." Such studies might explore its potential in preventing misfolded protein aggregation and related diseases (Kolb et al., 2015).
Receptor Binding and Psychopathology
Research on arylcycloalkylamines and their effects on D2-like receptors, as well as dopamine's role in psychopathology and brain biochemistry, could guide investigations into the pharmacodynamics of "this compound" and its implications for mental health (Sikazwe et al., 2009) (Pournamdar et al., 2022).
Biodegradation and Environmental Impact
The biodegradation of aromatic compounds by microorganisms like Escherichia coli could be relevant for understanding the environmental fate of "this compound" and developing strategies for its bioremediation (Díaz et al., 2001).
Advanced Oxidation Processes
Studies on advanced oxidation processes for the degradation of pharmaceuticals and persistent organic pollutants offer insights into potential methods for the degradation and detoxification of "this compound" in water treatment and pollution control (Qutob et al., 2022).
Propriétés
IUPAC Name |
4-(4-phenylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)17-12-16(10-11-18(17)23)24-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAQFIVOOGVIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


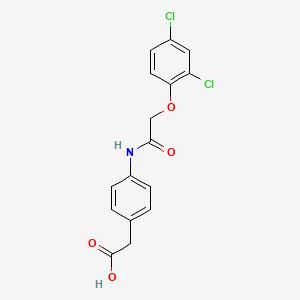
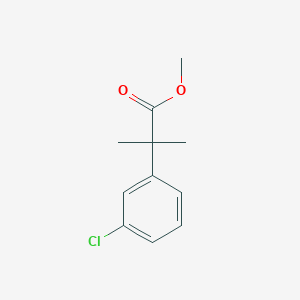
![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)
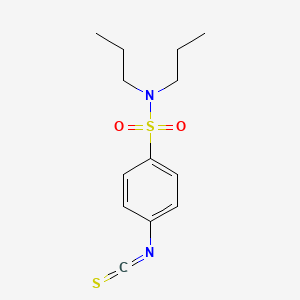
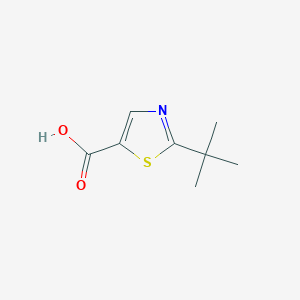
![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B3071748.png)

![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)
![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)
